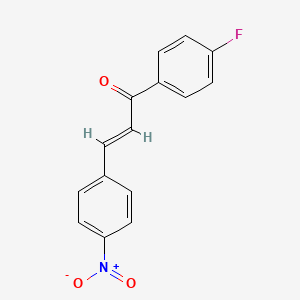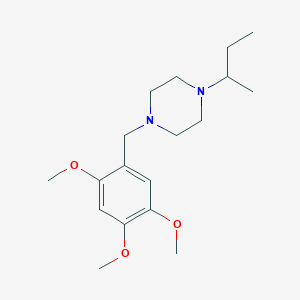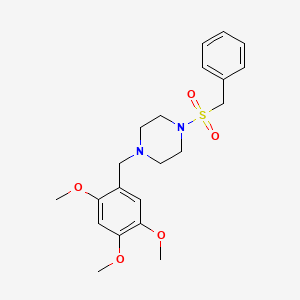![molecular formula C17H20FN3O4 B10883380 methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883380.png)
methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring a pyrazole ring, a fluorophenyl group, and a methoxyethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Methoxyethylamino Group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing each step for scale-up, ensuring high yield and purity. This might include the use of continuous flow reactors for the cyclization step, high-pressure reactors for the nucleophilic substitution, and automated systems for the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially forming alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential in inhibiting certain enzymes and receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to modulate specific pathways in cells makes it a promising therapeutic agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(4Z)-1-(4-chlorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-bromophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
The presence of the fluorophenyl group in methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.
Propriétés
Formule moléculaire |
C17H20FN3O4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
methyl 2-[2-(4-fluorophenyl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C17H20FN3O4/c1-11(19-8-9-24-2)16-14(10-15(22)25-3)20-21(17(16)23)13-6-4-12(18)5-7-13/h4-7,20H,8-10H2,1-3H3 |
Clé InChI |
WEGGMAAPOJOASU-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10883299.png)
![N-(4-acetylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10883307.png)
![Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10883315.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883316.png)

![1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883318.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883328.png)



![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883376.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10883381.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)
![(2E)-2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883387.png)
